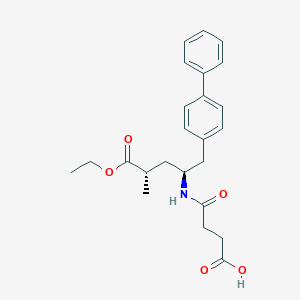

(2S,4S)-Sacubitril

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901127620 | |

| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-63-7 | |

| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149709-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sacubitril Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), is a cornerstone in the management of heart failure. Administered as a prodrug, sacubitril is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat potently and selectively inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides. This guide provides a detailed technical overview of the mechanism of action of sacubitril's stereoisomers, focusing on their differential interaction with neprilysin, and presents relevant experimental methodologies for their study.

Stereochemistry and Biological Activity

Sacubitrilat possesses two stereocenters, resulting in four possible stereoisomers. The therapeutic agent, sacubitril, is the single, pure diastereomer that is metabolized to the most active (2R,4S) isomer of sacubitrilat. The stereochemical configuration of sacubitrilat is critical for its inhibitory activity against neprilysin. The other three diastereoisomers exhibit significantly reduced potency, with a reduction in inhibitory activity ranging from 5-fold to over 100-fold. This highlights the high degree of stereoselectivity of the neprilysin active site.

Quantitative Analysis of Neprilysin Inhibition by Sacubitrilat Stereoisomers

The following table summarizes the in vitro inhibitory activity of the four stereoisomers of sacubitrilat against neprilysin, as reported by Ksander et al. (1995).

| Stereoisomer Configuration | IC50 (nM) | Relative Potency |

| (2R, 4S) | 5.0 | 100% |

| (2S, 4R) | 25.0 | 20% |

| (2R, 4R) | >500 | <1% |

| (2S, 4S) | >500 | <1% |

Mechanism of Action: Neprilysin Inhibition

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides. By inhibiting neprilysin, sacubitrilat increases the bioavailability of these peptides, leading to the amplification of their downstream signaling pathways.

The Natriuretic Peptide System Signaling Pathway

The primary therapeutic effect of sacubitrilat is mediated through the enhancement of the natriuretic peptide system. Natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), are released in response to myocardial stretch and exert beneficial cardiovascular effects. The signaling cascade initiated by natriuretic peptides is depicted below.

Caption: Signaling pathway of natriuretic peptides and the inhibitory action of sacubitrilat.

Experimental Protocols

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity (e.g., IC50) of sacubitrilat stereoisomers on purified human neprilysin.

4.1.1 Materials and Reagents

-

Recombinant human neprilysin (e.g., R&D Systems, Cat. No. 1182-ZN)

-

Neprilysin Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)

-

Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH, Enzo Life Sciences, Cat. No. ALX-260-063)

-

Sacubitrilat stereoisomers (synthesized or commercially available)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

4.1.2 Experimental Procedure

-

Preparation of Reagents:

-

Reconstitute recombinant human neprilysin in assay buffer to a final concentration of 1 µg/mL.

-

Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Dilute this stock in assay buffer to a working concentration of 20 µM.

-

Prepare 10 mM stock solutions of each sacubitrilat stereoisomer in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations (e.g., 0.01 nM to 10 µM).

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the neprilysin solution.

-

Add 50 µL of the various dilutions of the sacubitrilat stereoisomers or assay buffer (for control wells).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of substrate hydrolysis (reaction velocity) from the linear portion of the kinetic curve for each inhibitor concentration.

-

Calculate the percentage of neprilysin inhibition for each concentration of the stereoisomers relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer.

-

Experimental Workflow for Neprilysin Inhibition Assay

The following diagram illustrates the key steps in the in vitro neprilysin inhibition assay.

Caption: Workflow diagram for the in vitro fluorometric neprilysin inhibition assay.

Conclusion

The therapeutic efficacy of sacubitril is critically dependent on the specific stereochemistry of its active metabolite, sacubitrilat. The (2R,4S) isomer is a highly potent inhibitor of neprilysin, while its other stereoisomers are significantly less active. This stereoselectivity underscores the precise molecular interactions required for binding to the neprilysin active site. The inhibition of neprilysin by sacubitrilat enhances the natriuretic peptide system, leading to beneficial cardiovascular effects in patients with heart failure. The experimental protocols provided herein offer a framework for the continued investigation of neprilysin inhibitors and their stereoisomers in drug discovery and development.

The Cornerstone of Neprilysin Inhibition: A Technical Guide to the Stereochemistry and Purity of Sacubitril Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry, synthesis, and purity of Sacubitril, a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs. As the prodrug to the active neprilysin inhibitor, sacubitrilat (LBQ657), the precise stereochemical configuration of Sacubitril is paramount to its therapeutic efficacy in the management of heart failure. This document delves into the nuanced differences between its stereoisomers, outlines detailed experimental protocols for their synthesis and analysis, and presents key quantitative data to inform research and development efforts.

The Stereochemical Landscape of Sacubitril

Sacubitril possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The therapeutically active and approved form is the (2S,4R)-isomer.[1] The specific spatial arrangement of the substituents at these stereocenters is crucial for the molecule's ability to be efficiently metabolized to its active form, LBQ657, and for the subsequent potent and selective inhibition of neprilysin.

The enantiomer of the active form is the (2R,4S)-isomer, while the (2S,4S) and (2R,4R) configurations are diastereomers.[2][3] The inactive nature of the other stereoisomers underscores the importance of stringent stereochemical control during synthesis and purification to ensure the safety and efficacy of the final drug product.

Quantitative Purity and Physicochemical Properties

The purity of Sacubitril and its isomers is a critical quality attribute. High-performance liquid chromatography (HPLC) is the primary analytical technique for quantifying the stereoisomeric purity. The data below summarizes typical purity levels achieved for the different stereoisomers, as well as other relevant physicochemical properties.

| Stereoisomer | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity by HPLC (%) |

| (2S,4R)-Sacubitril | 4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | 149709-62-6 | C₂₄H₂₉NO₅ | 411.49 | >98 |

| (2R,4S)-Sacubitril | 4-(((2R,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | 761373-05-1 | C₂₄H₂₉NO₅ | 411.49 | 98.99[1] |

| (2S,4S)-Sacubitril | 4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | 149709-63-7 | C₂₄H₂₉NO₅ | 411.49 | >95 |

| (2R,4R)-Sacubitril | 4-(((2R,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | 761373-05-1 | C₂₄H₂₉NO₅ | 411.49 | >95 |

Experimental Protocols

Synthesis of Sacubitril Sodium

The following protocol is a generalized representation of a common synthetic route to Sacubitril sodium.

Step 1: Synthesis of Intermediate Compound 2

-

Dissolve Compound 1 (commercially available intermediate) in an appropriate solvent.

-

Add a suitable reagent to introduce the biphenyl moiety via a coupling reaction.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by column chromatography to yield Compound 2.

Step 2: Synthesis of Sacubitril (Compound 3)

-

Dissolve Compound 2 (9 g, 29.014 mmol) in 45 mL of dichloromethane (DCM).

-

Add triethylamine (TEA, 8.6 mL, 60.468 mmol) and stir the reaction mixture for 10 minutes.

-

Add succinic anhydride (3.88 g, 38.773 mmol) to the mixture and continue stirring for 2 hours at 25-35 °C.[4]

-

Monitor the reaction for the formation of Sacubitril.

-

Once the reaction is complete, wash the organic layer with an acidic solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Sacubitril.

Step 3: Formation of Sacubitril Sodium (Compound 4)

-

Dissolve the crude Sacubitril (8 g, 19.455 mmol) in 56 mL of acetone.

-

Add a 20% aqueous solution of sodium carbonate (5.12 mL, 9.661 mmol) and stir the mixture for 2 hours at room temperature (25-35 °C).[4]

-

Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator at 40 °C to obtain Sacubitril sodium.

Caption: Synthetic workflow for Sacubitril Sodium.

HPLC Method for Stereoisomer Separation and Purity Analysis

This protocol outlines a validated stereoselective normal-phase HPLC method for the separation of Sacubitril, Valsartan, and their stereoisomeric impurities.[5][6]

Chromatographic Conditions:

-

Mobile Phase A: n-hexane with 0.1% Trifluoroacetic acid (TFA)[5][6]

-

Mobile Phase B: Ethanol, Isopropanol, and TFA (80:20:0.1, v/v/v)[5][6]

-

Run Time: Approximately 50 minutes[5]

Method Validation Parameters:

-

Specificity: The method should be able to resolve all stereoisomers from each other and from valsartan.

-

Linearity: A correlation coefficient (R²) of ≥0.998 should be achieved over the desired concentration range.[5]

-

Accuracy: Recovery should be within the range of 98.3% to 99.5%.[5]

-

Precision: The relative standard deviation (%RSD) should be ≤1.82%.[5]

-

Limit of Detection (LOD): 0.06 µg/mL

-

Limit of Quantification (LOQ): 0.2 µg/mL

Caption: Workflow for HPLC analysis of Sacubitril isomers.

Mechanism of Action: Neprilysin Inhibition Pathway

Sacubitril is a prodrug that is rapidly metabolized in the body by esterases to its active metabolite, sacubitrilat (LBQ657).[7] LBQ657 is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

By inhibiting neprilysin, LBQ657 increases the circulating levels of these beneficial peptides. Elevated NP levels lead to a cascade of favorable cardiovascular effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). These actions collectively reduce cardiac preload and afterload, lower blood pressure, and decrease sympathetic tone, thereby alleviating the pathophysiological stress on the failing heart. The IC50 of LBQ657 for neprilysin inhibition is approximately 5 nM.[8]

Caption: Signaling pathway of neprilysin inhibition by Sacubitril.

Conclusion

The stereochemical integrity and purity of Sacubitril are fundamental to its clinical success. This guide has provided a detailed examination of the four stereoisomers of Sacubitril, emphasizing the therapeutic importance of the (2S,4R)-isomer. The outlined synthetic and analytical protocols offer a practical framework for researchers and drug development professionals. A thorough understanding of the stereochemistry and the ability to control and analyze the purity of Sacubitril are essential for the continued development and manufacturing of this life-saving medication.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Sacubitril-(2S,4S)-Isomer | 149709-63-7 | SynZeal [synzeal.com]

- 3. (2R,4R)-Sacubitril | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Sacubitril | Neprilysin | TargetMol [targetmol.com]

A Comparative Analysis of the Biological Activity of (2S,4S)-Sacubitril and (2R,4R)-Sacubitril in Neprilysin Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sacubitril, a cornerstone in the treatment of heart failure, is a prodrug that, upon conversion to its active metabolite sacubitrilat (LBQ657), potently inhibits neprilysin. Neprilysin is a neutral endopeptidase responsible for the degradation of natriuretic peptides, which play a crucial role in cardiovascular homeostasis. The stereochemistry of sacubitril is paramount to its biological activity. This technical guide provides an in-depth analysis of the biological activity of the therapeutically active (2R,4S)-Sacubitril isomer in comparison to its diastereomers, (2S,4S)-Sacubitril and (2R,4R)-Sacubitril. While direct quantitative inhibitory data for the (2S,4S) and (2R,4R) isomers are not extensively reported in publicly available literature, their consistent classification as impurities in the synthesis of the active pharmaceutical ingredient strongly indicates a significant lack of clinically relevant neprilysin inhibitory activity.

Introduction to Sacubitril and Neprilysin Inhibition

Sacubitril is administered in combination with the angiotensin receptor blocker valsartan, a formulation known as Entresto®.[1] This combination therapy, classified as an angiotensin receptor-neprilysin inhibitor (ARNI), offers a dual mechanism of action for the management of heart failure with reduced ejection fraction (HFrEF).[2][3] Sacubitril is the prodrug that is rapidly metabolized by esterases to its active form, sacubitrilat (LBQ657).[4] Sacubitrilat is a potent inhibitor of neprilysin, a zinc-dependent metalloprotease.[5]

Neprilysin is responsible for the breakdown of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[6] By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload, thereby alleviating the symptoms of heart failure.[7]

Stereochemistry and Biological Activity

Sacubitril possesses two chiral centers, leading to the existence of four possible stereoisomers: (2R,4S), (2S,4R), (2S,4S), and (2R,4R). The clinically utilized and biologically active form is the (2R,4S) isomer. The specific three-dimensional arrangement of the atoms in the (2R,4S) stereoisomer is crucial for its high-affinity binding to the active site of neprilysin.

Quantitative Data on Neprilysin Inhibition

The available quantitative data primarily focuses on the active metabolite of (2R,4S)-Sacubitril, which is sacubitrilat (LBQ657).

| Compound | Stereochemistry | Target | IC50 (nM) | Remarks |

| Sacubitrilat (LBQ657) | (2R,4S) | Neprilysin | 5 | Active metabolite of the clinically used drug.[5] |

| This compound | (2S,4S) | Neprilysin | Not Reported | Consistently referred to as an impurity, suggesting low to no activity. |

| (2R,4R)-Sacubitril | (2R,4R) | Neprilysin | Not Reported | Consistently referred to as an impurity, suggesting low to no activity. |

Table 1: Comparative Neprilysin Inhibitory Activity.

Signaling Pathway of Neprilysin Inhibition

The therapeutic effects of sacubitrilat are mediated through the enhancement of the natriuretic peptide system. The following diagram illustrates the signaling pathway.

Experimental Protocols

In Vitro Neprilysin Inhibition Assay

A common method to determine the inhibitory activity of compounds against neprilysin is a fluorometric assay. This assay utilizes a synthetic, fluorogenic substrate that is cleaved by neprilysin to release a fluorescent signal. The reduction in the rate of fluorescence generation in the presence of an inhibitor is proportional to its potency.

Materials:

-

Recombinant human neprilysin

-

Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds ((2R,4S)-, (2S,4S)-, and (2R,4R)-Sacubitrilat) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and recombinant human neprilysin.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The biological activity of sacubitril is highly dependent on its stereochemistry, with the (2R,4S) isomer being the therapeutically active form. Its active metabolite, sacubitrilat, is a potent inhibitor of neprilysin with an IC50 value in the low nanomolar range. In contrast, the (2S,4S) and (2R,4R) stereoisomers are considered inactive impurities. This stereoselectivity underscores the precise structural requirements for effective binding to the neprilysin active site. For researchers and drug development professionals, this highlights the critical importance of stereochemical control in the synthesis and development of chiral drug candidates to ensure optimal therapeutic efficacy and safety. Further studies that quantify the lack of activity of the other stereoisomers would be beneficial to fully complete the structure-activity relationship profile of sacubitril.

References

- 1. CAS 761373-05-1 - (2R,4S)-Sacubitril | Reliable Manufacturer of Impurity Standards [chemicea.com]

- 2. Combining angiotensin II receptor 1 antagonism and neprilysin inhibition for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of neprilysin in complex with the active metabolite of sacubitril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 6. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Sacubitril Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), is a cornerstone in the management of heart failure. Administered as a prodrug, it is rapidly converted to its active metabolite, LBQ657, which potently and selectively inhibits neprilysin. Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin. The therapeutic efficacy of Sacubitril is intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive overview of the pharmacological profiles of Sacubitril's enantiomers, detailing their synthesis, mechanism of action, in vitro potency, and pharmacokinetic properties. Particular emphasis is placed on the differential activity of the stereoisomers, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Sacubitril is chemically described as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid ethyl ester. It possesses two chiral centers, giving rise to four possible stereoisomers: (2R,4S), (2S,4R), (2S,4S), and (2R,4R). The clinically approved and therapeutically active form is the (2R,4S)-enantiomer. Following oral administration, Sacubitril is rapidly de-ethylated by esterases to its active metabolite, LBQ657 ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid)[1][2]. It is this active metabolite that exerts the therapeutic effect through potent inhibition of neprilysin[3].

The stereochemical configuration of LBQ657 is critical for its inhibitory activity. The specific arrangement of the functional groups at the chiral centers dictates the molecule's ability to fit into the active site of the neprilysin enzyme. This guide delves into the pharmacological distinctions between the different enantiomers of Sacubitril and its active metabolite, LBQ657.

Mechanism of Action and Signaling Pathway

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that cleaves and inactivates a variety of endogenous peptides[4]. By inhibiting neprilysin, LBQ657 increases the bioavailability of these peptides, leading to several beneficial cardiovascular effects.

The primary signaling pathway influenced by neprilysin inhibition is that of the natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides bind to their cognate receptors, particulate guanylate cyclases (pGCs), which in turn catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[5]. The elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG), which mediates a cascade of downstream effects including vasodilation, natriuresis, and diuresis, ultimately reducing cardiac preload and afterload.

Bradykinin is another key substrate of neprilysin. Its accumulation following neprilysin inhibition contributes to vasodilation through the production of nitric oxide and prostacyclin.

Below is a diagram illustrating the neprilysin signaling pathway and the impact of its inhibition by LBQ657.

Caption: Neprilysin signaling pathway and its inhibition by Sacubitril's active metabolite, LBQ657.

Pharmacological Profile of Enantiomers

The therapeutic activity of Sacubitril is highly dependent on the stereochemistry of its active metabolite, LBQ657. The (2R,4S) configuration is essential for potent neprilysin inhibition.

In Vitro Potency

Table 1: Comparative In Vitro Potency of LBQ657 Diastereomers against Neprilysin

| Stereoisomer Configuration | Relative Potency vs. (2R,4S) |

| (2R,4S)-LBQ657 (Active) | 1x |

| Other Diastereoisomers | 5x to >100x less potent |

Pharmacokinetic Properties

Sacubitril is rapidly absorbed and converted to LBQ657. The pharmacokinetic parameters of Sacubitril and its active metabolite have been well-characterized in healthy subjects and patients with heart failure.

Table 2: Pharmacokinetic Parameters of Sacubitril and LBQ657 (Active Metabolite) in Patients with Heart Failure

| Parameter | Sacubitril | LBQ657 |

| Tmax (median, h) | 0.5 | 2.5 |

| Cmax (ng/mL) | Dose-proportional | Approximately dose-proportional |

| AUC0–12 h (ng·h/mL) | Dose-proportional | Approximately dose-proportional |

| t1/2 (mean, h) | ~4 | ~18 |

Data compiled from studies in patients with stable heart failure receiving multiple doses of Sacubitril/Valsartan.[3]

Limited data is available on the distinct pharmacokinetic profiles of the individual inactive stereoisomers of Sacubitril. However, given their significantly lower pharmacological activity, their contribution to the overall therapeutic effect is considered negligible.

Experimental Protocols

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against neprilysin using a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human neprilysin.

Materials:

-

Recombinant human neprilysin

-

Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)

-

Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Test compounds (Sacubitril enantiomers/LBQ657 stereoisomers) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the recombinant human neprilysin and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction:

-

Add a fixed volume of the neprilysin enzyme solution to each well of the 96-well plate.

-

Add the serially diluted test compounds to the respective wells.

-

Include control wells with enzyme and buffer only (100% activity) and wells with a known potent neprilysin inhibitor (background control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the test compound.

-

Normalize the data to the control wells (100% activity and background).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Below is a workflow diagram for the IC50 determination.

Caption: Experimental workflow for determining the IC50 of neprilysin inhibitors.

Chiral Separation of Sacubitril Stereoisomers by HPLC

This protocol provides a general methodology for the analytical separation of Sacubitril's stereoisomers.

Objective: To resolve and quantify the four stereoisomers of Sacubitril using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OJ-H, 250 mm × 4.6 mm, 5 µm)

Mobile Phase (Isocratic or Gradient):

-

A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) with an acidic additive (e.g., trifluoroacetic acid - TFA).

-

An example mobile phase composition could be n-hexane:ethanol:isopropanol with 0.1% TFA in a specific ratio, delivered at a constant flow rate.

Procedure:

-

Sample Preparation: Dissolve a known amount of the Sacubitril isomer mixture in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 254 nm).

-

-

Injection and Analysis: Inject a fixed volume of the sample solution onto the HPLC system and record the chromatogram.

-

Peak Identification and Quantification: Identify the peaks corresponding to each stereoisomer based on their retention times, which should be established using reference standards for each isomer. The peak area can be used for quantification.

A detailed, validated HPLC method for the separation of Sacubitril and its stereoisomeric impurities has been described in the literature, which can be adapted for specific research needs.

Conclusion

The pharmacological activity of Sacubitril is critically dependent on its stereochemistry, with the (2R,4S)-enantiomer of its active metabolite, LBQ657, being responsible for the potent inhibition of neprilysin. The other stereoisomers are significantly less active, highlighting the high degree of stereoselectivity of the enzyme-inhibitor interaction. This technical guide has provided a detailed overview of the pharmacological profiles of Sacubitril's enantiomers, supported by available quantitative data, experimental methodologies, and visual representations of the underlying biological processes. A thorough understanding of the stereochemical aspects of Sacubitril's pharmacology is essential for researchers and professionals involved in the development and optimization of neprilysin inhibitors for cardiovascular diseases.

References

- 1. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dicarboxylic acid dipeptide neutral endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Neprilysin Inhibition by (2S,4S)-Sacubitril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies concerning the inhibition of neprilysin (NEP) by (2S,4S)-Sacubitril. Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, (2R,4S)-4-([1,1'-biphenyl]-4-ylmethyl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid, also known as LBQ657 or sacubitrilat. This document details the quantitative data on its inhibitory activity, experimental protocols for its assessment, and the associated signaling pathways.

Quantitative Analysis of Neprilysin Inhibition

This compound, through its active metabolite sacubitrilat, is a potent and selective inhibitor of neprilysin. The inhibitory efficacy has been quantified in various in vitro studies, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Parameter | Value | Description |

| IC50 | 5 nM | The concentration of sacubitrilat required to inhibit 50% of neprilysin activity in vitro. |

Note: Further detailed kinetic parameters such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for the specific (2S,4S)-isomer's active metabolite are not consistently reported in publicly available literature.

Experimental Protocols

The in vitro assessment of neprilysin inhibition by sacubitrilat typically involves enzymatic assays that measure the cleavage of a specific substrate. A common method is a fluorometric assay.

In Vitro Fluorometric Neprilysin Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of sacubitrilat against recombinant human neprilysin.

Materials:

-

Recombinant human neprilysin (NEP)

-

Neprilysin substrate (e.g., a fluorogenic peptide)

-

(2R,4S)-Sacubitrilat (LBQ657)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the stock solution of recombinant human neprilysin in the assay buffer to the desired working concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of sacubitrilat in the assay buffer. A typical concentration range for IC50 determination would span several orders of magnitude around the expected IC50 (e.g., 0.01 nM to 1000 nM).

-

Assay Reaction: a. To each well of the 96-well microplate, add the neprilysin enzyme solution. b. Add the different concentrations of the sacubitrilat solution to the respective wells. Include a control well with assay buffer instead of the inhibitor. c. Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding. d. Initiate the enzymatic reaction by adding the neprilysin substrate to all wells.

-

Data Acquisition: a. Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. b. Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: a. Determine the rate of substrate cleavage (initial velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve. b. Normalize the initial velocities to the control (no inhibitor) to obtain the percentage of inhibition for each sacubitrilat concentration. c. Plot the percentage of inhibition against the logarithm of the sacubitrilat concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of neprilysin by sacubitrilat leads to an increase in the bioavailability of several endogenous vasoactive peptides, primarily natriuretic peptides and bradykinin. This accumulation triggers specific downstream signaling pathways.

Mechanism of Action and Downstream Signaling

The following diagram illustrates the mechanism of action of sacubitrilat and the subsequent signaling cascades.

Caption: Mechanism of sacubitrilat and its downstream signaling pathways.

Experimental Workflow for In Vitro Inhibition Assay

The logical flow of an in vitro experiment to determine the inhibitory potential of sacubitrilat is depicted below.

Caption: Workflow for in vitro neprilysin inhibition assay.

Logical Relationship of Sacubitril's Action

The following diagram illustrates the logical progression from the administration of the prodrug to the ultimate physiological effects observed due to neprilysin inhibition.

Caption: Logical flow from prodrug to physiological effect.

(2S,4S)-Sacubitril: A Technical Guide to its Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (2S,4S)-Sacubitril, a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs. This document details its chemical identity, mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its effects.

Chemical Identity

| Parameter | Value |

| IUPAC Name | 4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid[1][2][] |

| CAS Number | 149709-63-7[1][2][][4] |

| Molecular Formula | C₂₄H₂₉NO₅ |

| Molecular Weight | 411.5 g/mol |

Mechanism of Action: A Dual Regulatory Pathway

Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657), by esterases.[5][6][7][8] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[5][6][7][9]

By inhibiting neprilysin, sacubitrilat increases the circulating levels of these beneficial peptides.[7][9] This augmentation of the natriuretic peptide system leads to a cascade of favorable cardiovascular and renal effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[7][9] These actions collectively reduce blood volume and cardiac workload, thereby alleviating the symptoms of heart failure.

However, neprilysin also degrades other substances, including angiotensin II.[6] Therefore, neprilysin inhibition alone would lead to an undesirable increase in angiotensin II levels. To counteract this, Sacubitril is co-formulated with an angiotensin receptor blocker (ARB), typically valsartan. This combination, known as an ARNI, simultaneously blocks the renin-angiotensin-aldosterone system (RAAS) and enhances the natriuretic peptide system, providing a synergistic therapeutic effect in patients with heart failure.[10][11][12][13]

Signaling Pathway of Sacubitril/Valsartan

References

- 1. This compound | impurity of Sacubitril(AHU 377; AHU377; AHU-377) | CAS# 149709-63-7 |Entrosto for the combo |treatment of heart failure| InvivoChem [invivochem.com]

- 2. CAS 149709-63-7 | Sacubitril-(2S,4S)-Isomer– Trusted Supplier & Global Exporter [chemicea.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. droracle.ai [droracle.ai]

- 10. Renin-angiotensin-aldosterone system inhibition in patients affected by heart failure: efficacy, mechanistic effects and practical use of sacubitril/valsartan. Position Paper of the Italian Society of Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Review of the Stereoisomers of Sacubitril: Synthesis, Separation, and Biological Significance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sacubitril, a neprilysin inhibitor, is a key component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in the management of heart failure. As a chiral molecule with two stereocenters, Sacubitril can exist as four distinct stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). This in-depth technical guide provides a comprehensive literature review of these stereoisomers, focusing on their synthesis, analytical separation, and a comparative analysis of their biological properties. Detailed experimental protocols for stereoselective synthesis and chiral separation are presented, alongside a summary of the available, albeit limited, quantitative data on their pharmacological activity and pharmacokinetic profiles. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and medicinal chemistry.

Introduction

Sacubitril, chemically known as (2S,4R)-5-([1,1'-biphenyl]-4-yl)-4-succinamido-2-methylpentanoic acid ethyl ester, is a prodrug that is rapidly converted in vivo to its active metabolite, Sacubitrilat (LBQ657).[1][2] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[3][4] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.[2] This mechanism of action, combined with the angiotensin II receptor blockade provided by valsartan, forms the therapeutic basis of the combination drug Sacubitril/valsartan in the treatment of heart failure.[1]

The Sacubitril molecule possesses two chiral centers, giving rise to four possible stereoisomers: the therapeutically active (2S,4R)-isomer, its enantiomer (2R,4S), and two diastereomers, (2S,4S) and (2R,4R).[5] The specific stereochemistry of the active pharmaceutical ingredient is crucial for its pharmacological activity. This guide delves into the stereochemical aspects of Sacubitril, providing a detailed overview of the synthesis, separation, and biological properties of its four stereoisomers.

Stereoselective Synthesis of Sacubitril and its Isomers

The synthesis of the desired (2S,4R)-stereoisomer of Sacubitril in high purity is a key challenge in its manufacturing process. Several stereoselective synthetic routes have been developed to achieve this.

Experimental Protocol: Stereoselective Synthesis

A common approach to the stereoselective synthesis of Sacubitril involves the use of chiral precursors and diastereoselective reactions. One reported method utilizes a chiral amine transfer approach.[6][7]

Key Steps:

-

Preparation of a chiral intermediate: A key step often involves the diastereoselective reduction of a precursor molecule. For instance, a chiral amine can be used to induce the formation of a specific stereoisomer.

-

Introduction of the biphenyl moiety: This is typically achieved through a coupling reaction, such as a Suzuki coupling.

-

Formation of the succinamide side chain: The final step involves the reaction of the amino group with succinic anhydride.

Detailed Methodology:

While specific industrial processes are often proprietary, a representative laboratory-scale synthesis can be summarized as follows:

-

Starting Material: A suitable chiral building block, such as a derivative of pyroglutamic acid, can be employed.[6]

-

Key Reaction: A diastereoselective hydrogenation of a γ-ylidene-butenolide intermediate using a chiral catalyst is a critical step to establish the desired stereochemistry at one of the chiral centers.[5]

-

Purification: Purification of the intermediates and the final product is typically achieved through crystallization or column chromatography. The stereoisomers can be isolated as salts, for example, with cyclohexylamine, to improve their crystalline properties and facilitate purification.[5]

Analytical Separation and Characterization of Stereoisomers

The accurate analysis and separation of the four stereoisomers of Sacubitril are essential for quality control during drug manufacturing and for preclinical and clinical studies. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is the primary technique used for this purpose.

Experimental Protocol: Chiral HPLC Separation

A validated stereoselective normal-phase HPLC method has been reported for the separation of Sacubitril and its stereoisomers.[8][9]

Chromatographic Conditions:

-

Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[8]

-

Mobile Phase: A gradient of n-hexane and a mixture of ethanol and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical mobile phase composition could be a mixture of n-hexane with 0.1% TFA (Mobile Phase A) and a mixture of ethanol:isopropanol:TFA (80:20:0.1, v/v/v) (Mobile Phase B).[8]

-

Flow Rate: 1.0 mL/min[8]

-

Detection: UV at 254 nm[8]

-

Separation Time: Approximately 50 minutes[8]

A reversed-phase HPLC method using a Chiralcel OJ-RH column has also been developed for the separation of Sacubitril, its stereoisomers, and degradation products.[10]

Characterization by NMR and Mass Spectrometry

The individual stereoisomers, once separated, are characterized using spectroscopic techniques to confirm their structure and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of each stereoisomer.[5][11] Specific chemical shifts and coupling constants can help in assigning the relative stereochemistry. Advanced 2D NMR techniques like COSY and HMQC can further aid in the complete structural assignment.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of each stereoisomer, confirming their elemental composition.[5]

Comparative Biological Activity and Pharmacokinetics

While extensive data is available for the clinically used (2S,4R)-Sacubitril and its active metabolite, there is a notable lack of publicly available, direct comparative data on the pharmacological activity and pharmacokinetic profiles of all four stereoisomers.

Pharmacological Activity: Neprilysin Inhibition

Sacubitril is a prodrug that is hydrolyzed in vivo to the active neprilysin inhibitor, Sacubitrilat (LBQ657).[3] The (2S,4R)-stereoisomer of Sacubitril is the one that is metabolized to the active form.[4] In silico molecular docking studies have shown that Sacubitrilat interacts with the active site of neprilysin, leading to its inhibition.[12]

Quantitative Data:

| Compound | Target | IC50 | Reference |

| Sacubitrilat (LBQ657) | Neprilysin | 5 nM | [3] (Note: This is for the active metabolite of the (2S,4R)-isomer) |

| (2R,4S)-Sacubitril | Neprilysin | Data not available | |

| (2S,4S)-Sacubitril | Neprilysin | Data not available | |

| (2R,4R)-Sacubitril | Neprilysin | Data not available |

Pharmacokinetic Profiles

The pharmacokinetic properties of Sacubitril ((2S,4R)-isomer) and its active metabolite Sacubitrilat have been well-characterized in healthy volunteers and patients with heart failure.[7][13][14]

Summary of Pharmacokinetic Parameters for (2S,4R)-Sacubitril and Sacubitrilat:

| Parameter | (2S,4R)-Sacubitril | Sacubitrilat (LBQ657) | Reference |

| Tmax (h) | ~0.5 | ~2.0 | [15][16] |

| t1/2 (h) | ~1.4 | ~11.5 | [16] |

| Protein Binding | 94-97% | 94-97% | [15] |

| Metabolism | Hydrolysis by esterases | - | [15] |

| Excretion | Primarily renal (as Sacubitrilat) | Primarily renal | [7][16] |

No direct comparative pharmacokinetic data for the (2R,4S), (2S,4S), and (2R,4R) stereoisomers of Sacubitril is available in the public domain. It is presumed that these isomers may have different pharmacokinetic profiles due to stereoselective metabolism and distribution.

Logical Relationships and Signaling Pathways

The relationship between the stereoisomers of Sacubitril and their biological effect can be visualized as a logical workflow.

Caption: Logical workflow from Sacubitril stereoisomers to their pharmacological effect.

The diagram illustrates that only the (2S,4R)-stereoisomer of Sacubitril is metabolized by esterases to the active neprilysin inhibitor, Sacubitrilat (LBQ657). The other stereoisomers are presumed to be metabolized to inactive or significantly less active metabolites.

Conclusion

The stereochemistry of Sacubitril is a critical determinant of its pharmacological activity. The therapeutically beneficial effects of Sacubitril/valsartan are solely attributable to the (2S,4R)-stereoisomer, which is a prodrug of the potent neprilysin inhibitor, Sacubitrilat. While methods for the stereoselective synthesis and analytical separation of all four stereoisomers are well-documented, a significant gap exists in the publicly available literature regarding the direct comparative pharmacological activity and pharmacokinetic profiles of the other three stereoisomers. Further research in this area would provide a more complete understanding of the structure-activity relationship of this important class of cardiovascular drugs. This guide provides a comprehensive summary of the current knowledge on the stereoisomers of Sacubitril and serves as a valuable resource for professionals in the field.

References

- 1. Angiotensin Receptor-Neprilysin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

The Genesis of a New Heart Failure Paradigm: An In-depth Technical Guide to the Early Research and Development of Sacubitril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril, in its combination with valsartan, represents a landmark advancement in the treatment of heart failure. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research that underpinned the development of this first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). The journey of Sacubitril from a promising neprilysin inhibitor to a component of a novel co-crystal drug product is a testament to the power of rational drug design and a deep understanding of cardiovascular pathophysiology. This document delves into the core scientific principles, experimental methodologies, and key data that paved the way for this therapeutic innovation.

The Scientific Rationale: Targeting Neprilysin in Heart Failure

Heart failure is characterized by the activation of the renin-angiotensin-aldosterone system (RAAS), leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. While RAAS inhibitors have been the cornerstone of heart failure therapy, the role of endogenous natriuretic peptides (NPs) as a counter-regulatory system offered a compelling therapeutic target.

Natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), exert beneficial effects by promoting vasodilation, natriuresis, and diuresis, and by inhibiting the RAAS and sympathetic nervous system.[1] However, these peptides are rapidly degraded by the enzyme neprilysin (NEP), a neutral endopeptidase.[2] The central hypothesis behind the development of Sacubitril was that inhibiting neprilysin would augment the beneficial effects of the natriuretic peptide system.

Early attempts with neprilysin inhibitors alone, such as candoxatril and ecadotril, failed to show consistent clinical efficacy, partly due to a compensatory activation of the RAAS.[3] This led to the development of vasopeptidase inhibitors, which simultaneously inhibited both neprilysin and angiotensin-converting enzyme (ACE). While showing promise, drugs like omapatrilat were associated with a significant risk of angioedema due to the accumulation of bradykinin, which is degraded by both ACE and neprilysin.[3]

This history set the stage for a new strategy: combining a neprilysin inhibitor with an angiotensin receptor blocker (ARB). This approach would theoretically provide the benefits of enhanced natriuretic peptide activity while simultaneously blocking the deleterious effects of angiotensin II, without the increased risk of angioedema associated with ACE inhibition. Sacubitril (then known as AHU-377) was identified as a potent and selective neprilysin inhibitor, and valsartan was chosen as the ARB partner.[4]

Mechanism of Action: A Dual Approach

Sacubitril is a prodrug that is rapidly converted in vivo by esterases to its active metabolite, LBQ657.[5] LBQ657 is a potent and competitive inhibitor of neprilysin, preventing the breakdown of natriuretic peptides and other vasoactive peptides.[6] By inhibiting neprilysin, LBQ657 increases the levels of circulating ANP and other peptides, which in turn activate their receptors to mediate a range of beneficial cardiovascular and renal effects.

The combination with valsartan, an angiotensin II type 1 (AT1) receptor blocker, is crucial. Neprilysin inhibition can lead to an increase in angiotensin II levels; valsartan effectively blocks the effects of this excess angiotensin II at the AT1 receptor, preventing vasoconstriction, aldosterone release, and other detrimental effects of RAAS activation.[4] This dual mechanism of action is central to the therapeutic efficacy of Sacubitril/valsartan.

Preclinical Research and Development

The development of Sacubitril involved extensive preclinical evaluation to establish its pharmacological profile, efficacy, and safety.

In Vitro Studies

The primary in vitro assay used to characterize Sacubitril's active metabolite, LBQ657, was a neprilysin inhibition assay.

Experimental Protocol: Neprilysin Inhibition Assay

-

Enzyme Source: Recombinant human neprilysin (rhNEP) is used as the enzyme source.

-

Substrate: A fluorogenic substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH, is employed. In its intact form, the fluorescence of the Mca group is quenched by the DNP group.

-

Assay Buffer: A suitable buffer, typically 50 mM Tris with a detergent like Brij-35 at a pH of 9.0, is used to maintain optimal enzyme activity.

-

Procedure: a. rhNEP is diluted to a working concentration (e.g., 0.1 µg/mL) in the assay buffer. b. Serial dilutions of the test compound (LBQ657) are prepared. c. In a microplate, the diluted enzyme is incubated with the test compound for a specified period to allow for inhibitor binding. d. The fluorogenic substrate is added to initiate the enzymatic reaction. e. The increase in fluorescence, resulting from the cleavage of the substrate and separation of the Mca and DNP groups, is measured over time using a fluorescence plate reader (excitation ~320 nm, emission ~405 nm).

-

Data Analysis: The rate of fluorescence increase is proportional to the neprilysin activity. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Using such assays, the active metabolite of Sacubitril, LBQ657, was identified as a potent neprilysin inhibitor with an IC50 in the low nanomolar range.[6]

Animal Models

The efficacy of Sacubitril (AHU-377) was evaluated in various animal models of hypertension and heart failure.

Experimental Protocol: Induction of Heart Failure in Rats (Coronary Artery Ligation Model)

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Surgical Procedure: a. The rat is intubated and ventilated. b. A left thoracotomy is performed to expose the heart. c. The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle. d. The chest is closed, and the animal is allowed to recover.

-

Post-operative Care: Analgesics are administered to manage pain.

-

Development of Heart Failure: Over a period of several weeks, the myocardial infarction leads to adverse remodeling of the left ventricle, resulting in cardiac dysfunction and the development of heart failure.

Experimental Protocol: Assessment of Cardiac Function using Echocardiography

-

Equipment: A high-frequency ultrasound system with a small animal probe is used.

-

Procedure: a. The rat is lightly anesthetized to minimize motion artifacts while maintaining near-physiological heart rate and blood pressure. b. The chest is shaved, and ultrasound gel is applied. c. Standard echocardiographic views (e.g., parasternal long-axis and short-axis) are obtained. d. M-mode and 2D images are acquired to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.

-

Data Analysis: From these measurements, key parameters of cardiac function are calculated, including:

-

Ejection Fraction (EF %): A measure of the percentage of blood pumped out of the left ventricle with each contraction.

-

Fractional Shortening (FS %): The percentage change in the left ventricular internal diameter between diastole and systole.

-

In preclinical studies, Sacubitril demonstrated dose-dependent antihypertensive effects in hypertensive rat models and improved cardiac function in animal models of heart failure.[7][8]

Early Clinical Development

The promising preclinical data for Sacubitril, particularly in combination with valsartan (LCZ696), led to its advancement into clinical trials.

Pharmacokinetics in Humans

Early phase clinical studies in healthy volunteers and patients with heart failure characterized the pharmacokinetic profile of Sacubitril, its active metabolite LBQ657, and valsartan when administered as LCZ696.

Following oral administration, Sacubitril is rapidly absorbed and converted to LBQ657.[9] The pharmacokinetic parameters from early studies are summarized in the table below.

| Parameter | Sacubitril (Prodrug) | LBQ657 (Active Metabolite) | Valsartan |

| Tmax (median, hours) | ~0.5 | ~2.0 | ~1.5-2.0 |

| t1/2 (mean, hours) | ~1.4 | ~11.5 | ~9.9 |

| Protein Binding | 94-97% | 94-97% | 94-97% |

| Metabolism | Hydrolysis by esterases to LBQ657 | Minimal | Minimal (minor role of CYP2C9) |

| Excretion | Primarily as LBQ657 in urine (52-68%) and feces (37-48%) | - | Primarily in feces (~86%) and urine (~13%) |

| Oral Bioavailability | ≥ 60% | - | Higher than standard valsartan formulations |

Data compiled from multiple sources.[1][9]

Early Clinical Efficacy and Biomarker Studies

Phase II clinical trials provided the first evidence of the efficacy of Sacubitril/valsartan in patients with heart failure. A key study demonstrated that LCZ696 was superior to valsartan alone in reducing N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker of ventricular wall stress, in patients with heart failure with preserved ejection fraction (HFpEF).

The landmark Phase III trial, PARADIGM-HF (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure), was a large-scale, randomized, double-blind trial that compared Sacubitril/valsartan with the ACE inhibitor enalapril in patients with heart failure with reduced ejection fraction (HFrEF).[10] The trial was stopped early due to the overwhelming benefit of Sacubitril/valsartan.[10]

| Outcome | Sacubitril/valsartan Group | Enalapril Group | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint (CV Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |

| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |

| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |

| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |

Data from the PARADIGM-HF trial.[10][11]

These compelling results solidified the role of Sacubitril/valsartan as a new standard of care in the management of HFrEF.

Conclusion

The early research and development of Sacubitril is a compelling example of a targeted, mechanism-based approach to drug discovery. Building on the lessons learned from earlier attempts to modulate the natriuretic peptide system, the development of a dual-acting angiotensin receptor-neprilysin inhibitor represented a significant conceptual advance. The rigorous preclinical evaluation of Sacubitril, both in vitro and in vivo, provided a strong scientific foundation for its clinical development. The subsequent success of Sacubitril/valsartan in pivotal clinical trials has fundamentally changed the treatment landscape for heart failure, offering new hope for millions of patients worldwide. This technical guide has provided a glimpse into the core science and meticulous research that propelled this innovative therapy from the laboratory to the clinic.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neprilysin: Indications, Expectations, and Challenges - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 4. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]

- 5. Sacubitril - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of neprilysin with sacubitril without RAS blockage aggravates renal disease in Dahl SS rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharmadive.com [biopharmadive.com]

- 11. pmlive.com [pmlive.com]

Methodological & Application

Synthesis Protocol for Enantiomerically Pure (2S,4S)-Sacubitril: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for the preparation of enantiomerically pure (2S,4S)-Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug Sacubitril/Valsartan. The protocol is based on a convergent synthetic strategy that employs a diastereoselective Reformatsky-type reaction and a rhodium-catalyzed stereoselective hydrogenation to establish the two chiral centers with high fidelity. An alternative chemoenzymatic cascade approach is also briefly discussed as a sustainable manufacturing option. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and a visual representation of the synthetic workflow.

Introduction

Sacubitril, chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-succinylamino-2-methylpentanoic acid ethyl ester, is a neprilysin inhibitor. In combination with the angiotensin II receptor blocker valsartan, it is indicated for the treatment of chronic heart failure. The stereochemistry of Sacubitril is crucial for its pharmacological activity, with the (2S,4S) configuration being the desired enantiomer. The synthesis of enantiomerically pure Sacubitril presents a significant challenge due to the presence of two stereocenters. This application note details a robust and scalable synthetic route to obtain the desired (2S,4S)-isomer.

Synthesis Strategy Overview

The primary synthesis route detailed here is a convergent approach that allows for the efficient and stereocontrolled construction of the key intermediate, (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride. This intermediate is then acylated to yield the final Sacubitril product. The key stereocenters are installed via a diastereoselective Reformatsky-type carbethoxyallylation and a subsequent rhodium-catalyzed stereoselective hydrogenation.[1][2][3]

A promising alternative is a one-pot chemoenzymatic cascade that utilizes an ene-reductase and a transaminase to construct the two chiral centers, offering a more environmentally friendly process.[4]

Experimental Protocols

Route 1: Convergent Synthesis via Stereoselective Hydrogenation

This synthesis can be divided into three main stages:

-

Preparation of the acrylic acid precursor.

-

Stereoselective hydrogenation to form the key amino ester intermediate.

-

Final acylation to yield Sacubitril.

Stage 1: Preparation of (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid

This stage involves the synthesis of an α,β-unsaturated ester, which is a crucial precursor for the stereoselective hydrogenation. A common method involves a Wittig reaction or a Horner-Wadsworth-Emmons reaction.[5]

Stage 2: Stereoselective Hydrogenation to form (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

This is the key stereochemistry-defining step.

-

Reaction Setup: In a high-pressure hydrogenation reactor, add (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid (1 equivalent).[6]

-

Catalyst and Solvent: Add a solution of the chiral catalyst, such as [RuCl(p-cymene)(R)-BINAP]Cl (0.006 equivalents), in methanol.[7] Alternatively, a catalyst system of nickel acetate tetrahydrate and (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine can be used with ammonium formate as the hydrogen source.[6]

-

Reaction Conditions: Purge the reactor with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to a pressure of 4.0 MPa. Heat the reaction mixture to 40-55°C and stir for 12 hours or until the reaction is complete as monitored by TLC or HPLC.[7][8]

-

Work-up and Isolation: After cooling and releasing the pressure, concentrate the reaction mixture. The crude product can be purified by crystallization to yield (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid as a white solid.[6]

Stage 3: Esterification and Deprotection to form (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride

-

Esterification: Dissolve the Boc-protected amino acid from Stage 2 in ethanol. Add thionyl chloride (1.1 equivalents) dropwise at 60°C and stir for 1 hour.[9]

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain the desired ethyl ester hydrochloride salt.[9]

Stage 4: Final Acylation to this compound

-

Reaction Setup: Dissolve the amino ester hydrochloride from Stage 3 in a suitable solvent such as dichloromethane, and add a base (e.g., pyridine, 3 equivalents).[10]

-

Acylation: Add succinic anhydride (2 equivalents) and warm the mixture to 40-45°C for 6-10 hours.[10]

-

Work-up and Purification: After the reaction is complete, the mixture is worked up using standard extraction procedures. The final product, this compound, can be purified by chromatography or crystallization.

Route 2: Chemoenzymatic Cascade Synthesis of a Key Precursor

This innovative one-pot approach offers a sustainable alternative for generating a key Sacubitril precursor with high diastereoselectivity.[4]

-

Biocatalysts: The cascade utilizes a co-expression of two enzymes: an ene-reductase (GoER from Gluconobacter oxydans) and a transaminase.[4]

-

Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature, using whole cells co-expressing the enzymes, a mixture of whole cells each expressing a single enzyme, or purified enzymes.[4]

-

Outcome: This method can afford the key chiral intermediate in high yield (up to 87%) and excellent diastereomeric excess (99% de).[4]

Quantitative Data Summary

| Step | Starting Material | Product | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference(s) |

| Stage 2 | (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | [RuCl(p-cymene)(R)-BINAP]Cl, H₂ | Methanol | 40 | - | 80 | 97.8% optical purity | [7] |

| Stage 2 | (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | Nickel acetate tetrahydrate, chiral ligand, NH₄HCO₂ | Ethanol | 55 | - | 91.9 | - | [6] |

| Stage 3 | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | Thionyl chloride | Ethanol | 60 | 1 | 96.5 | - | [9] |

| Chemoenzymatic | Precursor | Key chiral intermediate | Ene-reductase (GoER), Transaminase | Buffer | - | - | up to 87 | 99% de | [4] |

Visualizations

Synthetic Workflow Diagram

Caption: Convergent synthetic workflow for enantiomerically pure this compound.

Chemoenzymatic Cascade Logic

Caption: Logic diagram for the one-pot chemoenzymatic synthesis of a key Sacubitril precursor.

References

- 1. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. sacubitril synthesis - chemicalbook [chemicalbook.com]

- 6. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]

- 9. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]

- 10. WO2016119574A1 - Method for preparing sacubitril - Google Patents [patents.google.com]

Application Note: Chiral Separation of Sacubitril Isomers by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure. Sacubitril contains three chiral centers, leading to the possibility of eight stereoisomers. It is crucial to separate and quantify these isomers to ensure the drug's quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for this purpose. This document provides detailed protocols for the chiral separation of Sacubitril isomers using both normal-phase and reversed-phase HPLC methods.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the chiral separation of Sacubitril and its related compounds.

Table 1: Normal-Phase HPLC Method Performance

| Parameter | Value | Reference |

| Linearity (R²) | ≥ 0.998 | [1] |

| Accuracy (%) | 98.3 - 99.5 | [1] |

| Precision (%RSD) | ≤ 1.82 | [1] |

| Limit of Detection (LOD) | 0.06 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.2 µg/mL | [1] |

| Sample Stability | At least 48 hours | [1] |

Table 2: Reversed-Phase HPLC Method Performance

| Parameter | Value | Reference |

| Linearity (R²) | ≥ 0.999 | [2] |

| Recovery (%) | 93 - 105 | [2] |

| Precision (%RSD, Inter/Intraday) | < 5.2 | [2] |

| Limit of Detection (LOD) | 0.030 - 0.048 µg/mL | [2] |

| Limit of Quantification (LOQ) | 0.100 - 0.160 µg/mL | [2] |

Table 3: Chromatographic Performance on CHIRALPAK® IG-3

| Peak | Compound | Retention Time (tR, min) | Tailing Factor (T) | Resolution (Rs) |

| 1 | Sacubitril diastereomer 1 | 20.5 | 1.1 | - |

| 2 | Sacubitril diastereomer 2 | 24.0 | 1.0 | 3.3 |